molecular formula C21H21ClN4O3 B2923322 4-chloro-N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 2320959-64-4

4-chloro-N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Cat. No. B2923322
CAS RN: 2320959-64-4
M. Wt: 412.87
InChI Key: FSBLZVLUAITZAP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrel Bonding Interactions in Drug Design

The compound's structure, particularly the presence of a 4-methoxyphenyl group, is reminiscent of triazole derivatives that have been studied for their π-hole tetrel bonding interactions. Such interactions are significant in the design of molecules with potential therapeutic applications. Research on ethyl 2-triazolyl-2-oxoacetate derivatives has highlighted the role of these interactions in the stabilization of molecular structures, which could be crucial in the design of drugs with improved efficacy and stability (Ahmed et al., 2020).

High-Yield Synthesis Approaches

For compounds similar to 4-chloro-N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide, high-yield synthesis approaches are critical for their application in scientific research. A study on the high-yield synthesis of 3-aryl-1,2,4-triazoles offers insights into efficient synthesis methods that could be applicable to similar compounds, potentially enhancing their availability for research and development purposes (Guirado et al., 2016).

Nematicidal Activity of Triazole Derivatives

The structural features of 4-chloro-N-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide suggest potential applications in the development of nematicides. Research on 1,2,4-oxadiazole derivatives, which share structural similarities, has shown promising nematocidal activities against certain pests. This indicates that similar triazole derivatives could be explored for their use in agricultural applications to protect crops from nematode infestations (Liu et al., 2022).

properties

IUPAC Name

4-chloro-N-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-29-18-10-4-14(5-11-18)19-24-25(21(28)26(19)17-8-9-17)13-12-23-20(27)15-2-6-16(22)7-3-15/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBLZVLUAITZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)N2C3CC3)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide

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